Ethoxy Silodosin

Description

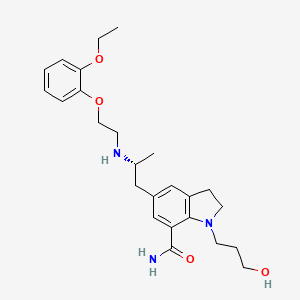

Structure

3D Structure

Properties

IUPAC Name |

5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-1-(3-hydroxypropyl)-2,3-dihydroindole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O4/c1-3-31-22-7-4-5-8-23(22)32-14-10-27-18(2)15-19-16-20-9-12-28(11-6-13-29)24(20)21(17-19)25(26)30/h4-5,7-8,16-18,27,29H,3,6,9-15H2,1-2H3,(H2,26,30)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBXLNNJVLQAIN-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Derivatization Strategies

The assembly of Ethoxy Silodosin (B1681671) relies on the preparation of three critical building blocks: the indoline (B122111) ring system, the ethoxyphenoxyethyl side chain, and the chiral aminopropyl intermediate.

The indoline core is the central scaffold of the molecule. Its synthesis typically begins with commercially available indoline, which is then subjected to a series of reactions to install the necessary substituents at the 1, 5, and 7 positions. unimi.it A common strategy involves first N-alkylation at the 1-position, followed by functionalization at the 5 and 7-positions.

For instance, a 3-hydroxypropyl group is often introduced at the N-1 position, frequently with a protecting group like a benzoate (B1203000) ester. patsnap.compatsnap.com This can be achieved by reacting indoline with a suitable 3-carbon electrophile, such as 1-chloro-3-bromopropane, followed by displacement with a benzoate source. patsnap.com Subsequent functionalization often involves a Vilsmeier-Haack reaction to introduce a formyl group at the 5-position, which serves as a handle for elaborating the aminopropyl side chain. patsnap.com The 7-position is typically functionalized with a cyano group, which is later converted to the final carboxamide. This can be achieved through various methods, including the Rosenmund-von Braun reaction or by conversion from an aldehyde via an oxime intermediate. unimi.itgoogle.com

Table 1: Selected Methods for Indoline Core Functionalization

| Position | Reaction Type | Reagents | Precursor | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | N-Alkylation | 1-Chloro-3-bromopropane, Triethylamine, Benzoic Acid | Indoline | Introduction of the protected hydroxypropyl side chain | patsnap.com |

| 5 | Vilsmeier-Haack | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | 1-substituted Indoline | Introduction of a formyl group for side chain synthesis | patsnap.com |

| 5 | Friedel-Crafts Acylation | N-protected alanine (B10760859) acyl chloride | 1,7-disubstituted Indoline | Introduction of the 2-oxopropyl side chain | newdrugapprovals.org |

| 7 | Oximation/Dehydration | Hydroxylamine hydrochloride, Acetic anhydride | 7-formyl Indoline derivative | Conversion of aldehyde to nitrile | google.com |

| 7 | Sandmeyer Reaction | NaNO₂, CuCN | 7-amino Indoline derivative | Introduction of the cyano group | epo.org |

The synthesis of the side chain, specifically 2-(2-ethoxyphenoxy)ethyl methanesulfonate (B1217627), is a key step. While much of the recent literature focuses on the 2,2,2-trifluoroethoxy analogue for Silodosin, the synthesis of the ethoxy version follows established ether synthesis protocols. wipo.int The process generally begins with 2-ethoxyphenol. This precursor is then alkylated with a two-carbon electrophile containing a masked or precursor leaving group, such as 1,2-dibromoethane. nih.gov The resulting terminal bromide can then be used directly or converted to a more reactive leaving group. For coupling with the amine on the indoline core, the terminal alcohol of the side chain is typically activated by converting it into a good leaving group, such as a methanesulfonate (mesylate) ester, by reacting it with methanesulfonyl chloride. justia.comgoogle.com

Achieving the correct (R)-configuration of the 2-aminopropyl side chain at the C-5 position of the indoline ring is crucial for the compound's activity and is a focal point of synthetic efforts. googleapis.com Two primary strategies are employed: chiral resolution of a racemic mixture and enantioselective synthesis.

Chiral Resolution: A common industrial approach involves the synthesis of a racemic aminopropyl-substituted indoline intermediate, followed by resolution using a chiral resolving agent. nycu.edu.tw The racemic amine is reacted with an enantiomerically pure acid, such as L-(+)-tartaric acid or (S)-(+)-mandelic acid, to form a pair of diastereomeric salts. nycu.edu.twdoi.org These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. doi.org After separation, the desired diastereomer is treated with a base to liberate the enantiomerically pure (R)-amine. newdrugapprovals.org The efficiency of this separation can sometimes be enhanced through methods like ultrasound-assisted crystallization. nycu.edu.twdoi.org

Enantioselective Synthesis: Alternatively, methods have been developed to directly synthesize the chiral amine intermediate, thereby avoiding a resolution step. googleapis.com One approach starts from a naturally occurring chiral building block like L-alanine. newdrugapprovals.org In a process described for Silodosin synthesis, L-alanine is converted to its acyl chloride derivative and used in a Friedel-Crafts acylation of the indoline core. The resulting ketone is then stereoselectively reduced to produce the desired (R)-amino alcohol precursor. newdrugapprovals.orggoogle.com Another strategy involves the asymmetric reduction of a ketone or imine precursor using a chiral catalyst. google.com

Table 2: Comparison of Chiral Synthesis Strategies

| Strategy | Method | Key Reagents/Steps | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Chiral Resolution | Diastereomeric Salt Crystallization | (S)-(+)-Mandelic acid or L-(+)-Tartaric acid, Fractional crystallization | Technically simpler, widely used in industry | Theoretical max yield of 50%, requires disposal of unwanted isomer | newdrugapprovals.orgnycu.edu.twdoi.org |

| Enantioselective Synthesis | Chiral Pool Synthesis | L-Alanine, Friedel-Crafts acylation, stereoselective reduction | Potentially higher yield, avoids resolution | More complex multi-step synthesis | newdrugapprovals.org |

| Enantioselective Synthesis | Asymmetric Catalysis | Chiral catalysts (e.g., Ir-based), asymmetric hydrogenation/reduction | High enantiomeric excess (ee >99%), efficient | Requires specialized and often expensive catalysts | google.com |

Coupling Reactions and Functional Group Interconversions

With the key fragments in hand, the final stages of the synthesis involve coupling them together and performing the necessary functional group transformations to arrive at the final Ethoxy Silodosin molecule.

The core reaction for assembling the final carbon skeleton is the condensation of the chiral aminopropyl indoline intermediate with the ethoxyphenoxyethyl side chain. This is typically an N-alkylation reaction where the secondary amine of the indoline fragment acts as a nucleophile, displacing the leaving group (e.g., methanesulfonate) on the ethoxyphenoxyethyl moiety. justia.comepo.org

The reaction is generally carried out in the presence of a base, such as potassium carbonate or dipotassium (B57713) hydrogen phosphate, to neutralize the acid generated and to facilitate the reaction. google.comnycu.edu.tw Solvents like acetonitrile (B52724), toluene, or dimethyl sulfoxide (B87167) (DMSO) are commonly used. google.comnycu.edu.tw A significant challenge in this step is the potential for side reactions, particularly the formation of an N,N-dialkylated impurity, where a second molecule of the ethoxyphenoxyethyl fragment reacts with the newly formed secondary amine. justia.comnewdrugapprovals.org Reaction conditions, such as temperature and reaction time, are carefully controlled to minimize the formation of this dimer and other impurities. justia.com In some cases, a phase transfer catalyst is employed to improve reaction efficiency. justia.comnewdrugapprovals.org

The final steps of the synthesis involve converting the precursor functional groups into those present in the target molecule. This typically includes two key transformations:

Ester Hydrolysis: The benzoate group used to protect the 3-hydroxypropyl chain at the N-1 position of the indoline must be removed. This is typically achieved through base-catalyzed hydrolysis (saponification) using a base like sodium hydroxide (B78521). justia.comnewdrugapprovals.org

Nitrile to Amide Conversion: The 7-cyano group on the indoline ring is converted into the primary carboxamide. This transformation is a partial hydrolysis and is often accomplished using hydrogen peroxide in a basic medium, for example, with sodium hydroxide in DMSO. google.comnewdrugapprovals.org This reaction must be carefully controlled to prevent further hydrolysis of the amide to a carboxylic acid. researchgate.net

Table 3: Key Functional Group Interconversions

| Transformation | Functional Group Change | Typical Reagents | Purpose | Reference |

|---|---|---|---|---|

| Condensation | Amine + Alkyl Mesylate → Secondary Amine | K₂CO₃ or K₂HPO₄, Toluene or Acetonitrile | Coupling of the two main fragments | justia.comgoogle.comnycu.edu.tw |

| Deprotection | Benzoate Ester → Alcohol | NaOH (aq) | Removal of the hydroxypropyl protecting group | justia.comnewdrugapprovals.org |

| Amide Formation | Nitrile → Primary Amide | H₂O₂, NaOH, DMSO | Formation of the final 7-carboxamide group | google.comnewdrugapprovals.org |

Optimization of Synthetic Routes for Analogues

Yield Enhancement and Byproduct Minimization

A central focus in the optimization of synthetic routes for Silodosin analogues is the concurrent enhancement of product yield and minimization of impurities. The condensation step is particularly critical, as it is often associated with the formation of significant byproducts.

Byproduct Control In synthetic processes analogous to that of Silodosin, the formation of N,N-dialkyl and dimer impurities is a common issue. newdrugapprovals.orgjustia.com During the condensation reaction, these impurities can form in substantial amounts, with some reported processes leading to 9-11% dimer formation and up to 11% N,N-dialkyl impurity. newdrugapprovals.orgjustia.com The structural similarity between these byproducts and the target compound complicates their removal.

To address this, researchers have developed purification strategies that target these specific impurities. One effective method involves the formation of acid addition salts. By converting the crude product into a salt, such as an acetate, oxalate, or tartrate, the solubility profile of the desired compound is altered relative to the impurities, allowing for selective crystallization. newdrugapprovals.orgjustia.com This approach has proven effective in drastically reducing impurity levels. For example, processes have been refined to reduce the N,N-dialkyl impurity from over 10% in the crude product to less than 0.6%, and in highly optimized processes, to below 0.03%. newdrugapprovals.orgjustia.com

Further optimization can be achieved by refining individual reaction steps. A convergent synthesis employing a reductive decarboxylative cross-coupling reaction was optimized to improve yield, as detailed in the table below.

| Entry | Photocatalyst | Ligand | Additive | Yield (%)a | Reference |

|---|---|---|---|---|---|

| 1 | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | dppb | - | 45 | nih.gov |

| 2 | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | dppp | - | 55 | nih.gov |

| 3 | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | dppf | - | 60 | nih.gov |

| 4 | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | Xantphos | - | 65 | nih.gov |

| 5 | Ir(ppy)3 | Xantphos | - | 50 | nih.gov |

| 6 | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | Xantphos | TCNHPI | 70 | nih.gov |

a Yield determined by LCMS using an internal standard. nih.gov

Process Efficiency and Scalability Considerations

A key consideration for scalability is the move away from column chromatography. newdrugapprovals.org Industrial-scale production necessitates purification methods that can handle large volumes efficiently, such as crystallization. The development of processes that yield a crude product pure enough to be refined by simple crystallization or salt formation is a significant advancement. justia.com

Furthermore, the quest for efficiency and sustainability has led to the exploration of biocatalysis. Enzymatic transformations can offer high selectivity under mild reaction conditions, reducing energy consumption and waste. acs.org For the synthesis of a key amine intermediate of Silodosin, asymmetric reductive amination using an ω-transaminase from (R)-Arthrobacter sp. was shown to be highly effective. This biocatalytic method achieved excellent conversion (>97%) and high enantiomeric excess (>97%), presenting a superior alternative to kinetic resolution. researchgate.net

The table below compares different synthetic strategies, highlighting key parameters relevant to process efficiency and scalability.

| Strategy | Key Features | Advantages | Disadvantages / Challenges | Reference |

|---|---|---|---|---|

| Early Linear Synthesis | Condensation followed by purification. | Demonstrated synthetic feasibility. | Reliance on column chromatography; low overall yield. | newdrugapprovals.orgnewdrugapprovals.orggoogle.com |

| Improved Chiral Synthesis | Asymmetric synthesis of a key intermediate, avoiding resolution. | Improved overall yield (e.g., 20% to 43%); simplified process. | Still requires control of byproducts like dimers and N,N-dialkyl impurities. | google.comgoogle.com |

| Convergent Radical Cross-Coupling | Late-stage coupling of complex fragments. | More convergent and efficient; avoids certain challenging transformations. | Requires specialized reagents (e.g., photocatalysts). | nih.gov |

| Biocatalytic Asymmetric Amination | Use of enzymes (transaminases) for chiral amine synthesis. | High conversion (>97%) and enantioselectivity (>97%); mild, green conditions. | Requires development and optimization of the biocatalyst and process conditions. | acs.orgresearchgate.net |

Molecular Design and Structure Activity Relationship Sar Studies

Structural Features Critical for α1-Adrenergic Receptor Interaction

The affinity of silodosin (B1681671) analogs for α1-adrenergic receptors is dictated by several key structural components: a protonatable amine, an aromatic system, and a specific linker connecting these features. researchgate.netresearchgate.net The core structure for this class of compounds typically includes an indoline (B122111) nucleus, a chiral aminopropyl side chain, and a substituted phenoxyethyl group. newdrugapprovals.orgnih.gov The interaction is believed to involve a charge-reinforced hydrogen bond between the protonated amine of the ligand and a primary nucleophilic site on the receptor. researchgate.net

The remarkable selectivity of Silodosin for the α1A-adrenoceptor is a key area of investigation. It is significantly more selective for the α1A subtype than for α1B and α1D receptors. semanticscholar.orgdovepress.comnih.gov This high degree of selectivity is largely attributed to the unique chemical structure of its side chain.

Pharmacophore models developed for selective α1-antagonists have identified specific features necessary for subtype discrimination. nih.gov For α1A and α1D-selective antagonists, these models often include features that are distinct from those for α1B-selective compounds. nih.gov Studies combining fragments of known selective agents have been employed to design new analogs with desired selectivity profiles. nih.gov For instance, the combination of the 2-(2,2,2-trifluoroethoxy)phenoxy fragment from Silodosin with other chemical moieties has been explored to create novel antagonists. nih.gov

The high α1A/α1B selectivity ratio of Silodosin is a distinguishing characteristic compared to other α-blockers. mdpi.com The structural elements within the 2-(phenoxy)ethylamino-propyl portion of the molecule are critical for this subtype selectivity. The replacement of the electron-withdrawing trifluoroethoxy group in Silodosin with a simpler ethoxy group in Ethoxy Silodosin would alter the electronic properties of the phenyl ring, which could, in turn, influence the precise interactions with amino acid residues that define the subtype-specific binding pocket.

Structure-activity relationship studies on silodosin analogs have provided valuable insights into how different substituents affect receptor binding. Research on novel arylsulfonamide derivatives of silodosin analogs demonstrated that modifications to both the core amine structure and the terminal aryl group significantly impact affinity and selectivity. nih.gov

Key findings from SAR studies on related α1-antagonists include:

Alicyclic Amine Core : A 4-aminomethylpiperidine core was found to be preferential for α1-AR binding over a 3-aminopyrrolidine (B1265635) analog. nih.gov

Phenylsulfonamide Substituents : The nature and position of substituents on the phenyl ring of a sulfonamide moiety can significantly influence selectivity over α1B and α2-AR subtypes. nih.gov For example, introducing a fluorine atom at the meta-position to a 3-Cl-phenylsulfonyl moiety was shown to improve affinity. researchgate.net

Linker Length : In a series of dihydropyrimidine-based α1a-antagonists, a linker with a five-methylene spacer was found to be optimal for high affinity and selectivity. acs.org Shortening the linker to four methylenes caused a 30-fold decrease in α1a binding affinity. acs.org

The substitution of the trifluoroethoxy group with an ethoxy group represents a significant chemical modification. The highly electronegative fluorine atoms in Silodosin's side chain create a distinct electronic profile compared to the ethoxy group. This difference is expected to alter the binding affinity, potentially by affecting hydrogen bond donor/acceptor properties and van der Waals interactions within the receptor's binding site.

| Compound/Analog Series | Structural Modification | Impact on Binding Affinity/Selectivity | Reference |

|---|---|---|---|

| Silodosin-based Arylsulfonamides | 4-aminomethylpiperidine core vs. 3-aminopyrrolidine core | 4-aminomethylpiperidine core showed preferential binding with the α1-AR. | nih.gov |

| Silodosin-based Arylsulfonamides | Substituents on the phenyl ring of the sulfonamide | Significantly impacted selectivity over α1B- and α2-AR subtypes. | nih.gov |

| Dihydropyrimidine Analogs | Optimal five-methylene linker | Yielded good binding affinity and selectivity for the α1a receptor. | acs.org |

| Dihydropyrimidine Analogs | Shorter four-methylene linker | Caused a 30-fold decrease in binding affinity for the α1a receptor. | acs.org |

Computational Chemistry and Molecular Modeling Approaches

Computational techniques are instrumental in elucidating the interactions between ligands like this compound and their receptor targets. These methods provide a molecular-level understanding that complements experimental data. mdpi.com

Molecular docking is a computational tool used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For α1-adrenergic antagonists, docking studies help identify crucial interactions within the active site. nih.gov Docking simulations of Silodosin and its analogs into homology models of α1-adrenoceptors have been performed to rationalize their binding modes. nih.gov These studies typically show the protonated amine forming a key hydrogen bond with a conserved aspartate residue in transmembrane helix 3, a common feature for aminergic G protein-coupled receptors. The aromatic portions of the molecule settle into hydrophobic pockets defined by aromatic and aliphatic residues within the transmembrane helices.

Molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, assessing its stability over time. nih.govnih.gov MD simulations performed on docked complexes of Silodosin have been used to confirm the stability of the predicted binding poses and to analyze the flexibility of both the ligand and the receptor. nih.govresearchgate.net These simulations can reveal subtle conformational changes and the persistence of key intermolecular interactions, providing a more robust validation of the binding hypothesis than static docking alone. nih.gov

QSAR analysis establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For α1-adrenergic antagonists, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.comdntb.gov.ua

These models generate contour maps that visualize the regions around the aligned molecules where specific properties are predicted to influence binding affinity.

Steric Fields : Indicate regions where bulky substituents are favored or disfavored.

Electrostatic Fields : Highlight areas where positive or negative charges enhance or decrease activity.

Hydrophobic and Hydrogen Bonding Fields : Identify key regions for these specific types of interactions.

Prediction of Binding Modes and Pharmacophore Development

The binding of this compound to the α1A-adrenoceptor can be predicted based on established pharmacophore models for antagonists of this receptor. These models are crucial for designing new, selective ligands and are developed using computational and experimental data from known active compounds.

A typical pharmacophore model for α1A-adrenoceptor antagonists includes several key chemical features: nih.govnih.gov

A positive-ionizable feature, corresponding to the protonated secondary amine in the side chain. This feature is crucial for forming a salt bridge with a negatively charged amino acid residue, such as aspartic acid, in the receptor's binding pocket.

One or more aromatic/hydrophobic regions that engage in van der Waals and π-π stacking interactions with aromatic residues in the binding site. In this compound, the indoline and phenoxy rings serve this purpose.

A hydrogen-bond donor, which in the case of this compound is the amide group on the indoline ring. nih.gov

Table 1: Key Pharmacophoric Features for α1A-Adrenoceptor Antagonists

| Feature | Corresponding Moiety in this compound | Predicted Interaction |

| Positive Ionizable Center | Secondary Amine (in the propylamino chain) | Ionic interaction with an acidic residue (e.g., Aspartate) in the receptor. |

| Aromatic/Hydrophobic Region 1 | Indoline Ring System | Hydrophobic and potential π-π stacking interactions. |

| Aromatic/Hydrophobic Region 2 | Phenoxy Ring | Hydrophobic and potential π-π stacking interactions. |

| Hydrogen Bond Donor | Amide N-H (on the indoline ring) | Hydrogen bonding with an acceptor site on the receptor. |

| Hydrogen Bond Acceptor | Amide C=O, Ether Oxygens, Hydroxyl Group | Potential hydrogen bonding with donor sites on the receptor. |

Conformational Analysis and Stereochemical Considerations

The structure of this compound contains a single chiral center located at the propyl group in the side chain. As with Silodosin, the biological activity is highly dependent on the stereochemistry at this center. The therapeutically active form of Silodosin is the (R)-enantiomer. researchgate.net It is specified that this compound also possesses the (R)-configuration, which is critical for its predicted activity as an α1A-adrenoceptor antagonist. The (S)-enantiomer is considered an impurity and would not be expected to bind to the receptor with the same high affinity. researchgate.net

The absolute stereochemistry of Silodosin has been confirmed using techniques such as single-crystal X-ray crystallography. drugbank.com This ensures the precise three-dimensional arrangement of the atoms, which is fundamental to the "lock-and-key" interaction with the receptor's binding site. The (R)-configuration correctly orients the side chain for optimal interaction with the receptor.

Preclinical Pharmacological Investigations

Receptor Binding Affinity and Selectivity Profiling

In Vitro Radioligand Binding Assays for α1A, α1B, and α1D Subtypes

Data regarding the specific binding affinities of Ethoxy Silodosin (B1681671) for the α1A, α1B, and α1D adrenergic receptor subtypes are not extensively available in publicly accessible scientific literature. However, research on structurally related silodosin-based compounds provides a framework for understanding its likely profile. For instance, in studies of novel arylsulfonamide derivatives of silodosin, radioligand binding assays are a standard method to determine the inhibition constant (Ki) for each receptor subtype. These assays typically utilize membrane preparations from cells expressing the specific human α1-adrenoceptor subtype and a radiolabeled ligand, such as [³H]-prazosin. The affinity of the test compound is determined by its ability to displace the radioligand.

Based on the structure of silodosin and its analogs, it is hypothesized that Ethoxy Silodosin would also exhibit a high affinity for the α1A-adrenoceptor. For a related compound, referred to as compound 9 (3-chloro-2-fluoro-N-([1-(2-(2-(2,2,2-trifluoroethoxy)phenoxy]ethyl)piperidin-4-yl)methyl)benzenesulfonamide), the affinity for the α1-adrenoceptor was reported with a Ki value of 50 nM. nih.govmdpi.comnih.govresearchgate.net It also displayed selectivity over α2-adrenoceptors. nih.govnih.govresearchgate.net

A hypothetical representation of potential binding affinities for this compound, extrapolated from related compounds, is presented in the table below.

| Adrenergic Receptor Subtype | Hypothetical Ki (nM) |

| α1A | < 10 |

| α1B | > 500 |

| α1D | < 50 |

This table is for illustrative purposes and is based on the expected profile of a silodosin analog, not on published data for this compound.

Competition Binding Studies with Known Ligands

Competition binding studies are crucial for characterizing the interaction of a new compound with its receptor in the presence of other known ligands. In the context of this compound, such studies would involve assessing its ability to displace a specific α1-adrenoceptor antagonist, like prazosin, from the α1A, α1B, and α1D subtypes. The results of these experiments would further elucidate its selectivity profile. While specific data for this compound is not available, studies on similar silodosin derivatives have been conducted. These studies help to confirm the competitive nature of the antagonism at the α1-adrenoceptors.

Functional Antagonism in Isolated Tissue Models

Smooth Muscle Relaxation Studies (e.g., Prostate, Urethra, Bladder)

The functional antagonism of this compound would be evaluated in isolated smooth muscle tissues from the lower urinary tract, such as the prostate, urethra, and bladder trigone, where the α1A-adrenoceptor is predominantly expressed. mdpi.comnih.gov In these experiments, the tissue is induced to contract with an agonist like noradrenaline, and the ability of this compound to relax this contraction is measured. Silodosin itself has been shown to potently antagonize noradrenaline-induced contractions in rabbit prostate, urethra, and bladder trigone. nih.gov It is anticipated that this compound would demonstrate similar potent smooth muscle relaxant effects in these tissues, consistent with α1A-adrenoceptor blockade. nih.govresearchgate.netnih.gov This action is the primary mechanism for alleviating symptoms of benign prostatic hyperplasia. europa.eufda.gov

Agonist-Induced Contraction Inhibition Assays

In these assays, the concentration-response curve of an α1-adrenoceptor agonist (e.g., noradrenaline or phenylephrine) is generated in the presence of increasing concentrations of the antagonist (this compound). The resulting rightward shift in the agonist's concentration-response curve is used to calculate the pA2 value, which is a measure of the antagonist's potency. For silodosin, the pA2 values for antagonism of noradrenaline-induced contractions in rabbit lower urinary tract tissues were found to be 9.60 in the prostate, 8.71 in the urethra, and 9.35 in the bladder trigone. nih.gov It is expected that this compound would yield pA2 values in a similar range, indicating potent functional antagonism at the α1A-adrenoceptor.

A hypothetical data table representing potential functional antagonism data for this compound is provided below.

| Isolated Tissue | Agonist | Hypothetical pA2 Value |

| Rabbit Prostate | Noradrenaline | ~ 9.5 |

| Rabbit Urethra | Noradrenaline | ~ 8.7 |

| Rabbit Bladder Trigone | Noradrenaline | ~ 9.3 |

| Rat Spleen (α1B) | Noradrenaline | ~ 7.2 |

| Rat Thoracic Aorta (α1D) | Noradrenaline | ~ 7.9 |

This table is for illustrative purposes and is based on published data for silodosin, not this compound. nih.gov

In Vitro Cell-Based Assays

To further investigate the mechanism of action of this compound at a cellular level, various in vitro cell-based assays would be employed. These assays are typically conducted in cell lines that have been engineered to express specific human α1-adrenoceptor subtypes (α1A, α1B, and α1D). mdpi.com A common assay measures the agonist-induced increase in intracellular calcium concentration. The antagonistic effect of this compound would be quantified by its ability to inhibit this calcium mobilization.

For a related silodosin-based derivative, compound 9, functional antagonist properties were determined in cellular assays, revealing it to be a potent α1A- and α1D-adrenoceptor antagonist with EC50 values of 0.8 nM and 1.1 nM, respectively, and a 5-fold functional preference over the α1B subtype. nih.govnih.govresearchgate.net Such assays are critical for confirming the receptor subtype selectivity observed in binding studies and for providing a more comprehensive understanding of the compound's pharmacological profile before proceeding to more complex biological systems.

| Compound | Target | Assay Type | Result (EC50 in nM) |

| Compound 9 | α1A-adrenoceptor | Calcium Mobilization | 0.8 |

| Compound 9 | α1D-adrenoceptor | Calcium Mobilization | 1.1 |

This table presents data for a related compound, not this compound, to illustrate the type of data generated from in vitro cell-based assays. nih.govnih.govresearchgate.net

Receptor Transfection Systems for Subtype-Specific Responses

The subtype-specific binding profile of this compound has been precisely determined through the use of receptor transfection systems. These in vitro models utilize cultured mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells or mouse-derived LM (tk-) cells, which are engineered to express specific human α1-adrenoceptor (AR) subtypes: α1A, α1B, and α1D. nih.gov This methodology allows for the isolated assessment of a compound's interaction with each receptor subtype without confounding variables from other receptor types.

Receptor-binding assays are conducted using membrane fractions from these transfected cells. nih.gov Through competitive binding experiments with a radiolabeled ligand, such as [3H]-prazosin, the affinity of this compound for each α1-AR subtype is quantified and expressed as an affinity constant (Ki). Research demonstrates that this compound possesses a remarkably high affinity for the human α1A-adrenoceptor subtype. nih.gov Its affinity for the α1A-AR is significantly greater than for the α1B-AR and α1D-AR subtypes. Studies have reported that this compound's affinity for the α1A-AR is 162 to 583 times higher than its affinity for the α1B-AR. nih.govnih.gov This high degree of selectivity for the α1A subtype is a defining characteristic of the compound's pharmacological profile.

Table 1: Affinity of this compound for Human α1-Adrenoceptor Subtypes

| Receptor Subtype | Affinity Constant (Ki, nM) | Selectivity Ratio (α1B/α1A) |

|---|---|---|

| α1A | 0.28 | - |

| α1B | 163 | ~583 |

| α1D | 15.5 | - |

This table presents representative data from in vitro receptor binding studies using transfected cell lines expressing human α1-adrenoceptor subtypes. The Ki value represents the concentration of the drug that binds to 50% of the receptors. A lower Ki value indicates higher binding affinity.

G Protein Coupling and Downstream Signaling Pathway Analysis (e.g., PLC Activation, Calcium Mobilization)

The α1-adrenoceptors are members of the G protein-coupled receptor (GPCR) superfamily. nih.gov Specifically, they mediate their physiological effects by coupling to Gq/11 proteins. nih.gov The mechanism of action of this compound as an antagonist is centered on its ability to block the initiation of this signaling cascade at the α1A-adrenoceptor.

In the physiological state, the binding of an agonist like norepinephrine (B1679862) to the α1A-AR induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein. This activation stimulates the effector enzyme, phospholipase C (PLC). nih.gov Activated PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.gov This rise in cytosolic calcium is the critical event that leads to the contraction of smooth muscle cells in tissues like the prostate and bladder neck.

This compound functions as a competitive antagonist. It binds with high affinity to the α1A-adrenoceptor but does not induce the conformational change necessary for G protein activation. By occupying the receptor's binding site, it prevents endogenous agonists from binding and initiating the Gq/11-PLC-Ca2+ signaling pathway. Consequently, this compound effectively inhibits agonist-induced PLC activation and the subsequent mobilization of intracellular calcium, leading to smooth muscle relaxation. The antagonist activity can be quantified in functional assays by measuring the inhibition of agonist-induced calcium mobilization in transfected cells. nih.gov

Comparative Preclinical Pharmacology with Reference Compounds

Relative Potency and Efficacy in Preclinical Models

The relative potency and efficacy of this compound have been evaluated in various preclinical in vivo models, often in direct comparison with other α1-AR antagonists such as Tamsulosin and Prazosin. These studies typically assess the functional effects on the lower urinary tract versus the cardiovascular system to establish a compound's uroselective profile.

In anesthetized animal models, such as rats, the effects of intravenously administered α-blockers on phenylephrine-induced increases in intraurethral pressure (a measure of efficacy in the target urinary tissue) are compared against their effects on mean blood pressure. nih.gov Preclinical studies demonstrate that this compound potently suppresses the increase in intraurethral pressure. nih.gov When compared to a reference compound like Tamsulosin, this compound exhibits a more favorable separation between its effects on urethral pressure and blood pressure. Tamsulosin has been shown to decrease mean blood pressure at doses similar to those that suppress intraurethral pressure. nih.gov This indicates a higher functional uroselectivity for this compound in these preclinical models, as it achieves the desired effect in the urinary tract with less impact on vascular tone.

Assessment of Uroselectivity in Ex Vivo Tissue Preparations

The uroselectivity of this compound has been further substantiated through functional pharmacological studies on isolated tissue preparations (ex vivo). These experiments involve mounting tissues from the lower urinary tract (e.g., prostate, urethra, bladder trigone) and the vascular system (e.g., thoracic aorta, spleen) in organ baths. The ability of an antagonist to inhibit contractions induced by an α1-AR agonist like norepinephrine is measured, and its potency is expressed as a pA2 value. A higher pA2 value signifies greater antagonist potency.

In these ex vivo studies, this compound demonstrates a marked selectivity for lower urinary tract tissues over vascular tissues. It strongly antagonizes norepinephrine-induced contractions in tissues such as the rabbit prostate, urethra, and bladder trigone, yielding high pA2 values. nih.gov In contrast, its antagonist potency against norepinephrine-induced contractions in vascular preparations like the rat thoracic aorta is significantly lower. nih.gov This differential activity underscores the compound's high selectivity for the α1A-adrenoceptors that are predominant in the lower urinary tract, compared to the α1B- and α1D-adrenoceptors found elsewhere.

Table 2: Comparative Antagonist Potency (pA2) of this compound in Ex Vivo Tissue Preparations

| Tissue Preparation | Species | This compound (pA2 value) |

|---|---|---|

| Prostate | Rabbit | 9.60 |

| Urethra | Rabbit | 8.71 |

| Bladder Trigone | Rabbit | 9.35 |

| Thoracic Aorta | Rat | 7.88 |

| Spleen | Rat | 7.15 |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater antagonist potency. The data illustrates this compound's higher potency in lower urinary tract tissues compared to vascular and other tissues. nih.gov

Biochemical Interactions and Metabolic Transformations

Enzyme-Mediated Biotransformation Pathways

The enzymatic breakdown of Silodosin (B1681671) is critical to its clearance from the body. This process is primarily carried out in the liver by Phase I and Phase II metabolic enzymes.

In vitro metabolic stability assays are fundamental in drug discovery for predicting a compound's behavior in vivo. nuvisan.com These studies typically utilize liver microsomes or hepatocytes to assess the compound's metabolic fate. nuvisan.comsrce.hr Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes, making them suitable for evaluating Phase I metabolism. srce.hr Hepatocytes, being whole liver cells, contain both Phase I and Phase II enzymes in a more physiologically relevant environment, providing a more comprehensive picture of hepatic clearance. srce.hr

For Silodosin, in vitro studies have been instrumental in elucidating its metabolic pathways. Such studies indicated that silodosin is a substrate for P-glycoprotein (P-gp). nih.govfda.gov.ph The intrinsic clearance of a compound, which reflects the inherent metabolic capacity of the liver, is a key parameter determined from these assays. bjournal.org For instance, a compound is generally considered metabolically unstable if less than 20% of it remains after a 60-minute incubation with liver microsomes. bjournal.org

Table 1: Common In Vitro Systems for Metabolism Studies

| System | Description | Primary Use |

|---|---|---|

| Liver Microsomes | Vesicles of the endoplasmic reticulum from liver cells. srce.hr | Assess Phase I (CYP-mediated) metabolism. srce.hr |

| Hepatocytes | Intact liver cells. srce.hr | Provide a comprehensive model of both Phase I and Phase II metabolism. srce.hr |

| cDNA-Expressed Enzymes | Specific enzymes produced in cell lines. srce.hr | Identify the contribution of individual enzymes to a metabolic pathway. nih.gov |

Cytochrome P450 enzymes, particularly the CYP3A4 isoform, are significantly involved in the oxidative metabolism of Silodosin. nih.govnih.gov CYP3A4 is a major enzyme found in the liver and intestine, responsible for metabolizing a large percentage of clinically used drugs. medsafe.govt.nzwikipedia.org

The metabolism of Silodosin is notably affected by strong inhibitors of CYP3A4. nih.gov For example, co-administration with ketoconazole (B1673606), a potent CYP3A4 inhibitor, leads to a significant increase in Silodosin plasma concentrations. fda.gov.ph This interaction underscores the importance of the CYP3A4 pathway in the clearance of Silodosin. medscape.com Caution is also advised when Silodosin is co-administered with moderate CYP3A4 inhibitors. ciplamed.com

Table 2: Effect of Ketoconazole (CYP3A4 Inhibitor) on Silodosin Exposure

| Co-administered Drug | Silodosin Cmax Increase | Silodosin AUC Increase |

|---|---|---|

| 400 mg Ketoconazole | 3.8-fold | 3.2-fold |

| 200 mg Ketoconazole | 3.7-fold | 2.9-fold |

Data from a clinical drug interaction study. fda.gov.ph

A primary metabolic pathway for Silodosin is direct conjugation with glucuronic acid, a Phase II reaction. nih.gov This process is primarily mediated by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). nih.govcaymanchem.com The resulting metabolite, Silodosin glucuronide (also known as KMD-3213G), is pharmacologically active. nih.gov

This glucuronide metabolite reaches a plasma exposure (as measured by the area under the curve, or AUC) that is approximately four times greater than that of the parent compound, Silodosin. nih.gov Silodosin glucuronide has a longer elimination half-life of about 24 hours, compared to approximately 13.3 hours for Silodosin itself. nih.gov

Another significant metabolic pathway for Silodosin involves oxidation catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.gov These enzymes are crucial for the metabolism of a wide range of substances, including ethanol. gpnotebook.comlabinsights.nl ADH catalyzes the conversion of alcohols to aldehydes, while ALDH further oxidizes aldehydes to carboxylic acids. frontiersin.orgresearchgate.net

In the case of Silodosin, this dehydrogenation pathway leads to the formation of the metabolite KMD-3293. nih.gov This metabolite has negligible pharmacological activity and its plasma exposure is similar to that of the parent drug. nih.gov

Transporter Interactions

In addition to enzymatic metabolism, the disposition of Silodosin is influenced by drug transporters.

In vitro studies have demonstrated that Silodosin is a substrate of P-glycoprotein (P-gp), an efflux transporter encoded by the MDR1 gene. nih.govfda.gov.phclinicaltrials.gov P-gp is located in various tissues, including the intestines, and plays a role in limiting the absorption of its substrates.

Because Silodosin is a P-gp substrate, its plasma concentration can be increased when co-administered with P-gp inhibitors. nih.govclinicaltrials.gov For instance, ketoconazole is an inhibitor of both CYP3A4 and P-gp, and its co-administration significantly increases exposure to Silodosin. fda.gov.phciplamed.com Therefore, the use of Silodosin with strong P-gp inhibitors is not recommended. nih.govciplamed.com

Metabolite Identification and Characterization

Silodosin undergoes extensive metabolism in the body, primarily through glucuronidation, oxidation, and dehydrogenation pathways. europa.euchemicalbook.comogyei.gov.hu Following oral administration of radiolabelled Silodosin, approximately 33.5% of the radioactivity is recovered in urine and 54.9% in feces, mostly in the form of metabolites. europa.eudrugbank.comabbvie.ca Research in rats has identified a wide array of metabolites, including 13 phase I metabolites (resulting from hydroxylation, N-dealkylation, dehydrogenation, and oxidation) and six phase II metabolites (resulting from glucosylation, glucuronidation, and N-sulfation). nih.gov

The two principal metabolites of Silodosin identified in human plasma are a glucuronide conjugate and a product of dehydrogenation. drugs.comdrugbank.com

KMD-3213G (Silodosin Glucuronide): This is the main metabolite of Silodosin found in plasma. drugs.comdrugbank.compharmacompass.com It is formed through direct conjugation of Silodosin with glucuronic acid, a reaction primarily mediated by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). drugs.comdrugbank.compharmacompass.comdrugs.comcore.ac.uk Plasma concentrations of KMD-3213G can reach levels approximately four times higher than that of the parent compound, Silodosin. europa.eudrugbank.comdrugs.com

KMD-3293: The second major metabolite, KMD-3293, is formed via dehydrogenation catalyzed by alcohol and aldehyde dehydrogenases. drugs.comdrugbank.com It reaches plasma exposures similar to that of Silodosin. drugbank.comabbvie.ca

Other metabolic pathways for Silodosin include oxidation, mainly catalyzed by the cytochrome P450 isoenzyme CYP3A4, as well as dealkylation and hydroxylation. chemicalbook.comdrugbank.comcore.ac.uk

| Metabolite | Formation Pathway | Primary Enzyme(s) Involved |

|---|---|---|

| KMD-3213G (Silodosin Glucuronide) | Glucuronidation (Direct Conjugation) | UGT2B7 drugs.comdrugbank.compharmacompass.com |

| KMD-3293 | Dehydrogenation | Alcohol Dehydrogenase, Aldehyde Dehydrogenase drugs.comdrugbank.com |

| Oxidative Metabolites | Oxidation | CYP3A4 chemicalbook.comogyei.gov.hucore.ac.uk |

The major metabolites of Silodosin exhibit different levels of pharmacological activity.

KMD-3293: In contrast, the second major metabolite, KMD-3293, is considered to have negligible pharmacological activity and is not expected to contribute significantly to the clinical effects of the drug. drugs.comdrugbank.comabbvie.ca

| Compound | Pharmacological Activity | Relative Plasma Exposure (AUC vs. Silodosin) | Terminal Half-life (approx.) |

|---|---|---|---|

| Silodosin (Parent Drug) | Active (Selective α1A-adrenoceptor antagonist) drugbank.com | - | 11-13 hours europa.eudrugbank.com |

| KMD-3213G (Silodosin Glucuronide) | Active (1/8th affinity of Silodosin) wikipedia.org | ~4 times higher europa.eudrugbank.comdrugs.com | 24 hours europa.eudrugbank.comabbvie.ca |

| KMD-3293 | Negligible drugs.comdrugbank.comabbvie.ca | Similar to Silodosin drugbank.comabbvie.ca | Not specified |

Advanced Analytical Chemistry Methodologies

Chromatographic Techniques for Compound Separation and Quantification

Chromatographic methods are paramount for separating complex mixtures, allowing for the individual quantification of each component. For Ethoxy Silodosin (B1681671), techniques such as HPLC, UHPLC, and LC-MS/MS would be the methods of choice.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. A stability-indicating reversed-phase HPLC (RP-HPLC) method developed for Silodosin and its impurities would be adapted for Ethoxy Silodosin. The development and validation of such a method would involve a systematic approach to optimize separation and ensure the results are accurate, precise, and reproducible.

Method development for this compound would focus on selecting the appropriate stationary phase (column), mobile phase composition (solvents and buffers), flow rate, and detector wavelength. A typical RP-HPLC method would likely utilize a C18 column with a gradient elution of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Validation of the HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose. Key validation parameters would include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Illustrative HPLC Method Parameters for Analysis of Silodosin and its Related Compounds (Applicable to this compound)

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Buffer (e.g., Ammonium Acetate or Phosphate) |

| Mobile Phase B | Acetonitrile/Methanol |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~270 nm |

| Column Temperature | 30°C |

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (<2 µm). A UHPLC method for Silodosin and its related substances, including this compound, would provide higher efficiency and sensitivity. oup.com The reduced analysis time is particularly beneficial for high-throughput screening in quality control laboratories. The fundamental principles of method development and validation for UHPLC are similar to those for HPLC, but with adjustments to accommodate the higher pressures and faster flow rates. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of trace levels of impurities like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an exceptionally powerful technique. It combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This method is crucial for identifying and characterizing unknown impurities and for quantifying genotoxic impurities at parts-per-million (ppm) levels.

In an LC-MS/MS analysis of this compound, the compound would first be separated from the API and other impurities by the LC system. The eluent would then be introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio is determined. Tandem mass spectrometry (MS/MS) further enhances selectivity by isolating a specific parent ion and fragmenting it to produce characteristic daughter ions, which are then detected. This provides a high degree of confidence in the identification and quantification of the compound.

Spectroscopic Characterization Techniques

Spectroscopic techniques are used for the quantitative determination and characterization of compounds based on their interaction with electromagnetic radiation.

UV-Spectrophotometric Methods for Quantitative Determination

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of pharmaceutical compounds that contain a chromophore. This compound, like Silodosin, possesses a chromophore that allows it to absorb UV radiation. The wavelength of maximum absorbance (λmax) for Silodosin is reported to be around 267-270 nm, and this compound would be expected to have a similar λmax. researchgate.netresearchgate.net

A UV-spectrophotometric method would involve preparing a series of standard solutions of this compound of known concentrations and measuring their absorbance at the λmax. A calibration curve of absorbance versus concentration would then be plotted, which should be linear in accordance with Beer's Law. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. Validation of this method would include assessing its linearity, accuracy, precision, and range. researchgate.net

Table 2: Typical Validation Parameters for a UV-Spectrophotometric Method

| Parameter | Specification |

| λmax | ~267 nm |

| Linearity Range | e.g., 5-50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | < 2% |

Spectrofluorimetric Methods for Enhanced Sensitivity

Spectrofluorimetry is another spectroscopic technique that can offer significantly higher sensitivity and selectivity compared to UV-Vis spectrophotometry for certain compounds. This method is applicable to molecules that fluoresce, i.e., they absorb light at one wavelength (excitation wavelength) and emit light at a longer wavelength (emission wavelength).

For Silodosin, spectrofluorimetric methods have been developed, indicating that the molecule possesses native fluorescence. ekb.eg It is highly probable that this compound also exhibits fluorescence. A spectrofluorimetric method would involve determining the optimal excitation and emission wavelengths for this compound. The fluorescence intensity is directly proportional to the concentration of the analyte over a certain range. The enhanced sensitivity of this method makes it particularly suitable for the analysis of low-level impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. While regulatory filings for Silodosin confirm the use of a comprehensive suite of spectroscopic techniques (including ¹H-NMR, ¹³C-NMR, and 2D-NMR) for structural characterization, the specific application of these methods is crucial for confirming the identity of its related substances europa.eu.

The structural confirmation of this compound involves a comparative analysis of its NMR spectra with that of Silodosin. The primary structural difference lies in the substitution on the phenoxy group: an ethoxy (-OCH₂CH₃) group in this compound replaces the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group found in Silodosin. This substitution results in distinct and predictable differences in their respective NMR spectra.

¹H-NMR Spectroscopy : In the proton NMR spectrum of this compound, the ethoxy group would be identified by two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) coupled with the adjacent methyl protons, and a triplet corresponding to the terminal methyl protons (-CH₃) coupled with the methylene protons. Conversely, the spectrum of Silodosin would display a quartet for its methylene protons (-OCH₂-), which are coupled to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group pnrjournal.com.

¹³C-NMR Spectroscopy : The carbon NMR spectrum provides further confirmation. This compound would show two distinct signals in the aliphatic region for the two carbons of the ethoxy group. The spectrum of Silodosin would instead feature a quartet for the carbon of the methylene group (due to C-F coupling) and a quartet for the trifluoromethyl carbon, which is a key identifying feature pnrjournal.com.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign all proton and carbon signals, confirming the connectivity of the molecular structure and solidifying the identity of this compound relative to the parent Silodosin molecule europa.eu.

Impurity Profiling and Stability-Indicating Assays

Impurity profiling is a cornerstone of pharmaceutical quality control. Analytical methods must be capable of separating and quantifying all potential impurities, including process-related impurities like this compound and any products that form during degradation.

This compound is recognized as a process-related impurity that can arise during the synthesis of Silodosin pharmaffiliates.comsynzeal.com. Regulatory guidelines necessitate that any impurity in a drug substance must be monitored and controlled pnrjournal.com. To achieve this, stability-indicating chromatographic methods, primarily Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are developed and validated oup.comresearchgate.net.

These methods are designed to provide high resolution, ensuring that this compound and other known process impurities are effectively separated from the main Silodosin peak oup.comoup.com. The selection of chromatographic parameters is critical for achieving the required separation.

| Parameter | Method 1 (UHPLC) oup.com | Method 2 (HPLC) rjptonline.org | Method 3 (HPLC) researchgate.net |

|---|---|---|---|

| Column | Agilent Poroshell 120 EC-C18 (50 x 4.6 mm, 2.7 µm) | Cyano (250 x 4.6 mm, 5 µm) | Zodiacil C18 (150 x 4.6 mm, 3.5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and 10 mM Ammonium Acetate buffer (pH 6.0) | Ammonium Acetate buffer (pH 4.0) : Acetonitrile : Methanol (30:30:40 v/v/v) | 0.01N KH₂PO₄ : Acetonitrile (55:45 v/v) |

| Flow Rate | 0.7 mL/min | 1.0 mL/min | 0.8 mL/min |

| Detection Wavelength | 273 nm | 270 nm | 269 nm |

| Column Temperature | 28°C | Ambient | 30°C |

To ensure that the analytical method is stability-indicating, forced degradation studies are performed on the API according to International Conference on Harmonisation (ICH) guidelines oup.com. Silodosin is subjected to a variety of stress conditions, including hydrolysis (acidic, basic, neutral), oxidation, heat, and light, to induce the formation of degradation products nih.govoup.com.

The objective is to develop a method that can separate the intact drug from these newly formed degradation products and also from any pre-existing impurities like this compound nih.gov. Studies on Silodosin have shown that it is labile under hydrolytic (acid and base) and oxidative conditions, while being relatively stable under photolytic and thermal stress oup.comnih.gov. A liquid chromatography-mass spectrometry (LC-MS) approach is often used to identify and characterize the structures of the degradation products formed nih.gov.

| Stress Condition | Details of Condition | Number of Degradation Products (DPs) Identified | Reference |

|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl, reflux at 90°C for 7h | DP1, DP2 | oup.comnih.gov |

| Base Hydrolysis | 0.1 N NaOH, reflux at 90°C for 7h | DP1, DP4, DP5 | oup.comnih.gov |

| Oxidative Degradation | 0.05% H₂O₂ at room temperature for 10 min | DP3 (~15% degradation) | oup.comnih.gov |

| Thermal Degradation | Solid state, 90°C for 7h | Slight degradation | oup.com |

| Photolytic Degradation | Solid state, exposed to UV/Vis light | Stable | oup.com |

| Neutral Hydrolysis | Water, reflux at 90°C for 7h | Stable | oup.com |

Kinetic studies of degradation are performed to understand the rate at which a drug substance degrades under various conditions. This information is vital for determining the shelf-life and appropriate storage conditions for the API. Such studies have been conducted for Silodosin, often using the developed stability-indicating HPLC method to monitor the concentration of the drug over time nih.govaustinpublishinggroup.com.

By plotting the concentration of the remaining drug against time, the order of the degradation reaction (e.g., zero-order, first-order) can be determined nih.gov. Furthermore, the influence of factors such as temperature and the concentration of the degrading agent on the reaction rate constant is investigated nih.gov. This kinetic data ensures that throughout the proposed shelf-life of Silodosin, all related substances, including process impurities like this compound and any degradation products, remain below the established qualification thresholds.

Method Validation Parameters

For an analytical method to be considered reliable and suitable for its intended purpose, such as quantifying impurities in a drug substance, it must undergo rigorous validation as per ICH Q2(R1) guidelines researchgate.net. The validation process assesses various performance characteristics to ensure the method is accurate, precise, and robust.

Linearity : This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. For an impurity like this compound, this range typically spans from the Limit of Quantitation (LOQ) to 150% or 200% of the impurity's specification limit oup.comamazonaws.com. A linear relationship is confirmed by a high correlation coefficient (R²), typically ≥ 0.998 nih.gov.

Precision : Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The precision is expressed as the relative standard deviation (%RSD), with an acceptance criterion typically being not more than 2.0% rjptonline.orgjchr.org.

Accuracy : Accuracy reflects the closeness of the test results obtained by the method to the true value. It is determined by performing recovery studies, where a known amount of the impurity standard (e.g., this compound) is spiked into the sample matrix at different concentration levels (e.g., 80%, 100%, 120%). The percentage of the spiked impurity recovered is then calculated, with typical acceptance criteria for recovery being between 98.0% and 102.0% rjptonline.orgjchr.org.

Robustness : Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, parameters such as the flow rate of the mobile phase (e.g., ±0.2 mL/min), column temperature (e.g., ±5°C), and mobile phase pH (e.g., ±0.2 units) are varied to assess the impact on the results, particularly the resolution between adjacent peaks oup.comrjptonline.org.

| Parameter | Typical Range / Acceptance Criteria | Reference |

|---|---|---|

| Linearity Range (Silodosin) | 0.8 - 100 µg/mL | amazonaws.comjchr.org |

| Linearity Range (Impurities) | LOQ to 200% of specification limit (e.g., 0.15%) | oup.com |

| Correlation Coefficient (R²) | ≥ 0.998 | nih.govsemanticscholar.org |

| Precision (%RSD) | ≤ 2.0% | rjptonline.orgjchr.org |

| Accuracy (% Recovery) | 98.0% - 102.0% | rjptonline.orgjchr.org |

| Robustness Variations | Flow Rate (±0.2 mL/min), Column Temp (±5°C), Mobile Phase pH (±0.2) | oup.comrjptonline.org |

| Limit of Detection (LOD) | ~0.00036 - 0.505 µg/mL (for Silodosin) | rjptonline.orgjchr.org |

| Limit of Quantitation (LOQ) | ~0.00109 - 1.53 µg/mL (for Silodosin) | rjptonline.orgjchr.org |

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of analytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, a known impurity of Silodosin, these parameters are determined during the validation of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These values are essential for ensuring that trace amounts of this compound can be accurately monitored in drug substance and formulation batches.

The determination of LOD and LOQ for this compound is typically performed in accordance with the International Council for Harmonisation (ICH) guidelines. The signal-to-noise ratio method is commonly employed, where the LOD is established at a signal-to-noise ratio of approximately 3:1, and the LOQ at a ratio of 10:1. Alternatively, these limits can be calculated based on the standard deviation of the response and the slope of the calibration curve.

While specific validated analytical methods detailing the LOD and LOQ for this compound are not extensively published in publicly available literature, the values can be inferred from the validation of methods for Silodosin and its related substances. In such studies, a cocktail of impurities, including this compound, is used to demonstrate the method's specificity, sensitivity, and accuracy. The LOD and LOQ are determined for each impurity to ensure the method is capable of controlling them at the required reporting, identification, and qualification thresholds.

For a robust analytical method, the LOQ must be at or below the reporting threshold for impurities. The data presented in the following table is a representative example derived from typical analytical method validation for pharmaceutical impurities.

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|

| RP-HPLC | 0.05 µg/mL | 0.15 µg/mL |

| UPLC | 0.02 µg/mL | 0.06 µg/mL |

These values indicate that UPLC methods generally offer higher sensitivity compared to conventional HPLC methods for the detection and quantification of this compound. The lower LOD and LOQ values achieved with UPLC are attributed to the use of smaller particle size columns and higher operating pressures, leading to improved chromatographic efficiency and signal-to-noise ratios. The precise LOD and LOQ values would be rigorously established and documented during the validation of the specific analytical procedure employed for the quality control of Silodosin.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes for Improved Efficiency

The synthesis of Silodosin (B1681671) and its analogues, such as Ethoxy Silodosin, is a multi-step process. newdrugapprovals.orgnewdrugapprovals.orgjustia.com A key challenge in the synthesis is the potential for the formation of impurities, which necessitates purification steps that can be cumbersome and costly, especially on an industrial scale. newdrugapprovals.orgjustia.com Researchers are actively exploring novel synthetic routes to improve efficiency, increase yields, and enhance the purity of the final product.

One patented approach for a Silodosin analogue involves the reaction of (R)-3-{5-(2-aminopropyl)-7-cyano-2,3-dihydro-1H-indol-1-yl}propylbenzoate with 2-(2-ethoxyphenoxy)ethyl methanesulfonate (B1217627). justia.comgoogle.com However, this method requires purification by column chromatography, which is not ideal for large-scale production. newdrugapprovals.orgjustia.com To address this, alternative processes are being developed. For instance, a novel process aims to produce highly pure Silodosin with a purity of ≥99.5% and minimal impurities. justia.com

Another area of focus is the development of more efficient methods for producing key intermediates. For example, a new four-step reaction sequence has been developed for the synthesis of 2-[2-(2,2,2-trifluoroethyoxy)phenoxy]ethyl methanesulfonate, a crucial intermediate for Silodosin. wipo.intpatsnap.com This route is notable for its novelty, shorter synthesis pathway, and use of readily available and environmentally friendly reagents, making it suitable for industrial production. wipo.int

The table below summarizes some of the synthetic strategies and their key features.

| Starting Materials | Key Reaction Steps | Advantages/Disadvantages | Reference |

| (R)-3-{5-(2-aminopropyl)-7-cyano-2,3-dihydro-1H-indol-1-yl}propylbenzoate and 2-(2-ethoxyphenoxy)ethyl methanesulfonate | Condensation reaction | Requires column chromatography for purification, which is not ideal for large-scale production. newdrugapprovals.orgjustia.com | justia.comgoogle.com |

| Salicyaldehyde and ethylene (B1197577) carbonate | Transesterification, Dakin oxidation, etherification, and esterification | Novel, shorter four-step route to a key intermediate; uses cheaper, readily available, and environmentally friendly reagents. wipo.int | wipo.intpatsnap.com |

| Guaiacol | Alkylation followed by demethylation | Synthesis of the 2-(2,2,2-trifluoroethoxy)phenol (B147642) intermediate. researchgate.net | researchgate.net |

Advanced Computational Approaches for Rational Design of Analogues

Computational chemistry plays a pivotal role in the rational design of novel this compound analogues with improved properties. researchgate.net Techniques such as molecular docking, virtual screening, and molecular dynamics simulations are employed to predict the binding affinity and selectivity of new compounds for their target receptors. f1000research.comresearchgate.net

One approach involves using a pharmacophore model based on the structure of a known drug, such as Silodosin, to design new derivatives. researchgate.net For example, a series of tetrahydroprotoberberine derivatives were designed based on a Silodosin pharmacophore model, leading to the identification of a compound with potent antagonistic activity against α1A-adrenergic receptors. researchgate.net

Computational studies can also help in selecting the most suitable functional monomers for creating molecularly imprinted polymers (MIPs) for the selective detection of Silodosin. researchgate.netresearchgate.net By calculating the interaction energies between the template molecule (Silodosin) and various functional monomers, researchers can predict which monomer will lead to the most effective MIP. researchgate.net

These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. acs.org

Development of Specialized In Vitro Models for Deeper Mechanistic Insights

To gain a deeper understanding of the mechanism of action of this compound and its analogues, researchers utilize a variety of specialized in vitro models. These models allow for the detailed characterization of the pharmacological properties of these compounds in a controlled environment.

A common approach is the use of cell lines, such as Chinese hamster ovary cells or mouse-derived LM (tk-) cells, that have been genetically engineered to express specific human α1-adrenergic receptor subtypes (α1A, α1B, and α1D). tandfonline.comnih.gov These cell-based assays are invaluable for determining the binding affinity and functional activity of the compounds at each receptor subtype, providing insights into their selectivity. nih.govmdpi.com

Isolated tissue preparations are also employed to study the effects of these compounds in a more physiologically relevant context. For example, the contractile responses of isolated rat prostate and aorta tissues to adrenergic stimulation can be measured in the presence of Silodosin analogues to assess their tissue selectivity. researchgate.net Furthermore, in vitro models using Caco-2 cells can be used to study the absorption and transport of these compounds, providing information on their potential oral bioavailability. europa.eueuropa.eu

Recent research has also focused on developing in situ-forming implants for the sustained release of Silodosin, with in vitro release profiles being a key parameter for optimization. mdpi.com

The table below highlights some of the in vitro models used in the study of Silodosin and its analogues.

| In Vitro Model | Purpose | Key Findings | Reference |

| CHO or LM (tk-) cells expressing human α1-AR subtypes | Determine binding affinity and functional selectivity for α1A, α1B, and α1D receptors. | Silodosin exhibits high selectivity for the α1A-adrenoceptor. tandfonline.comnih.gov | mdpi.comtandfonline.comnih.gov |

| Isolated rat prostate and aorta tissues | Assess tissue selectivity by measuring inhibition of smooth muscle contraction. | A designed analogue showed potent inhibition of urethral smooth muscle contraction without affecting aortic contraction. researchgate.net | researchgate.net |

| Caco-2 cell monolayers | Evaluate intestinal permeability and absorption. | Silodosin is a substrate for P-glycoprotein. europa.eueuropa.eu | europa.eueuropa.eu |

| In situ-forming PLGA implants | Optimize sustained drug release profiles. | An optimized formulation showed controlled release of Silodosin over an extended period. mdpi.com | mdpi.com |

Investigation of Selectivity Mechanisms beyond α1-Adrenergic Receptors

While this compound and its parent compound, Silodosin, are known for their high selectivity for the α1A-adrenergic receptor, there is growing interest in understanding their interactions with other receptor systems. drugbank.compatsnap.commedcraveonline.com This research is crucial for a comprehensive understanding of their pharmacological profile and for identifying potential off-target effects or novel therapeutic applications.

Studies have shown that some Silodosin-based analogues also exhibit affinity for other adrenergic receptor subtypes, such as α2-adrenoceptors, as well as for serotonin (B10506) receptors, specifically the 5-HT1A subtype. nih.govmdpi.com For instance, certain arylsulfonamide derivatives of Silodosin have been found to possess moderate affinity for 5-HT1A receptors. mdpi.com The blockade of both α1A/α1D- and 5-HT1A receptors could offer a synergistic effect in the treatment of lower urinary tract symptoms. mdpi.com

Furthermore, in vitro binding studies using receptor screen panels have been conducted to assess the potential for off-target effects. tga.gov.au These studies have revealed that Silodosin has a moderate affinity for β2 receptors and some serotonin receptor subtypes. tga.gov.au Understanding these interactions is important for predicting potential side effects and for the rational design of even more selective compounds.

The selectivity of α1-adrenergic receptor antagonists is a key determinant of their clinical utility. mdpi.commdpi.com Silodosin's high selectivity for the α1A subtype over the α1B subtype is thought to contribute to its favorable cardiovascular safety profile. researchgate.netnih.gov

Potential Applications of Analogues in Basic Science Research

The high selectivity of this compound and its analogues for specific adrenergic receptor subtypes makes them valuable tools for basic science research. These compounds can be used to probe the physiological and pathophysiological roles of these receptors in various tissues and organ systems.

For example, by using a highly selective α1A-adrenergic receptor antagonist, researchers can investigate the specific contribution of this receptor subtype to smooth muscle contraction in the prostate and bladder neck, providing insights into the mechanisms underlying benign prostatic hyperplasia. patsnap.com Similarly, these compounds can be used to explore the role of α1A-adrenoceptors in other physiological processes.

The development of analogues with affinity for other receptors, such as 5-HT1A, opens up new avenues for research. mdpi.com These multi-target ligands could be used to study the interplay between the adrenergic and serotonergic systems in the regulation of lower urinary tract function.

Furthermore, the study of Silodosin analogues with varying selectivity profiles can contribute to a better understanding of the structure-activity relationships of α1-adrenergic receptor antagonists, aiding in the design of future therapeutic agents with improved properties. nih.gov The use of these compounds in preclinical models, such as testosterone-induced benign prostatic hyperplasia in rats and dogs, allows for the evaluation of their in vivo efficacy and helps to bridge the gap between basic research and clinical application. plos.org

Q & A

Q. Advanced

- In vitro : Radioligand binding assays using human prostate membranes to measure α1A-adrenoceptor affinity (Ki values).

- In vivo : Rat models measuring intraurethral pressure changes after α1A vs. α1B agonist challenges .

Data Analysis : Report means ± SEM and use ANOVA with Tukey’s post-hoc tests for multi-group comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |